Cas no 15966-71-9 (1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one)
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(1-phenyl-1H-1,2,3-triazol-5-yl)-
- 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one
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- MDL: MFCD28506007
- Inchi: 1S/C10H9N3O/c1-8(14)10-7-11-12-13(10)9-5-3-2-4-6-9/h2-7H,1H3
- InChI Key: MDYMMHBEOBCCRX-UHFFFAOYSA-N
- SMILES: C(=O)(C1N(C2=CC=CC=C2)N=NC=1)C
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322340-5mg |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P322340-10mg |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | P322340-50mg |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 50mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-214075-0.05g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
| Enamine | EN300-214075-0.1g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 0.1g |
$342.0 | 2023-11-13 | |
| Enamine | EN300-214075-0.25g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 0.25g |
$487.0 | 2023-11-13 | |
| Enamine | EN300-214075-0.5g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 0.5g |
$768.0 | 2023-11-13 | |
| Enamine | EN300-214075-1.0g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 1g |
$986.0 | 2023-06-08 | |
| Enamine | EN300-214075-2.5g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
| Enamine | EN300-214075-5.0g |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one |
15966-71-9 | 95% | 5g |
$2858.0 | 2023-06-08 |
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one
Comprehensive Analysis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS No. 15966-71-9): Properties, Applications, and Industry Trends
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, identified by its CAS number 15966-71-9, is a specialized organic compound gaining attention in pharmaceutical and material science research. This triazole derivative features a unique molecular structure combining a phenyl group with a triazole ring and an acetyl moiety, making it a versatile intermediate for synthetic applications. Its molecular formula C10H9N3O and precise chemical properties have been extensively characterized to support its growing use in modern chemistry.
Recent studies highlight the compound's role in click chemistry reactions, particularly in the synthesis of bioconjugates and pharmaceutical intermediates. Researchers are exploring its potential in developing targeted drug delivery systems, leveraging its ability to form stable linkages with biological molecules. The 1,2,3-triazole core provides exceptional metabolic stability, addressing a key challenge in medicinal chemistry optimization – a topic frequently searched in academic databases and AI-powered research tools.
From a commercial perspective, 15966-71-9 has seen rising demand in the fine chemicals market, with manufacturers optimizing production processes to meet pharmaceutical-grade specifications. Analytical techniques like HPLC purity testing and NMR characterization ensure batch-to-batch consistency, crucial for research reproducibility – a major concern voiced in scientific forums and search queries related to research chemical quality.
The compound's physicochemical properties reveal interesting characteristics: a calculated LogP of 1.72 suggests moderate lipophilicity, while its hydrogen bond acceptor count of 4 influences solubility profiles. These parameters are critical for researchers investigating structure-activity relationships (SAR), a trending topic in computational chemistry circles and AI-assisted drug discovery platforms.
Innovative applications are emerging in material science, where the compound serves as a building block for functional polymers. Its ability to participate in covalent organic framework (COF) synthesis has attracted attention from teams developing advanced porous materials for gas storage and separation technologies – areas receiving increased search traffic due to environmental sustainability initiatives.
Safety assessments indicate standard handling procedures for laboratory chemicals apply to 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one. Proper personal protective equipment (PPE) including gloves and eye protection is recommended, aligning with general laboratory safety protocols that consistently rank high in search engine queries from chemistry professionals.
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by selective oxidation, with recent literature focusing on green chemistry modifications to improve atom economy. These advancements respond to growing industry interest in sustainable synthetic methods, a hot topic in both academic publications and patent applications.
Analytical challenges associated with 15966-71-9 include developing robust chromatographic methods for purity assessment, particularly regarding potential regioisomeric impurities. This technical aspect generates frequent discussion in analytical chemistry forums and method development tutorials, reflecting its practical importance for quality control.
Market analysts note increasing patent activity involving this triazole derivative, particularly in biopharmaceutical applications. The compound's intellectual property landscape is becoming a point of interest for R&D teams, coinciding with rising searches for patent analysis tools and freedom-to-operate assessments in chemical innovation.
Future research directions may explore the compound's potential in photopharmacology, where its structure could be modified with photoswitchable groups – an emerging field generating substantial interest in precision medicine discussions. This aligns with trending searches about light-activated therapeutics and temporal control of drug activity.
For procurement specialists, understanding the global supply chain for 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one is crucial. Market intelligence reveals shifting production centers and evolving quality standards, topics frequently queried in conjunction with chemical sourcing strategies and vendor qualification processes.
In computational drug design, the compound serves as a valuable scaffold for molecular docking studies. Its balanced molecular weight (187.2 g/mol) and rotatable bond count make it suitable for investigating protein-ligand interactions – a perennial focus area in cheminformatics research and related software tutorials.
Environmental fate studies indicate standard waste management protocols apply to this compound, with particular attention to nitrogen-containing waste streams. These considerations address common regulatory questions from EHS professionals and align with increasing searches for green laboratory practices.
The compound's spectroscopic fingerprints, including characteristic IR absorptions and mass spectral fragments, provide reliable identification markers. These analytical parameters are frequently requested in technical datasheets and method validation documents, reflecting practical needs in quality assurance workflows.
Emerging continuous flow chemistry approaches may revolutionize production of 15966-71-9, offering advantages in reaction control and scale-up efficiency. This technological shift corresponds with growing industry searches for process intensification strategies and modular synthesis equipment.
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